Product packaging for IMPERIALINE (3-beta-Iodo-)(Cat. No.:)

IMPERIALINE (3-beta-Iodo-)

Cat. No.: B1149866
M. Wt: 539.54 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Steroidal Alkaloids: An Overview and Research Significance

Steroidal alkaloids are a class of naturally occurring compounds characterized by a steroid nucleus with a nitrogen atom incorporated into a ring or a side chain. nih.gov These complex secondary metabolites are found in a variety of plant families, including Liliaceae, Solanaceae, Apocynaceae, and Buxaceae, as well as in some amphibians and marine organisms. nih.govresearchgate.netnih.gov Their structural diversity gives rise to a wide spectrum of biological activities, making them a focal point of research in natural product chemistry and medicinal chemistry. nih.govfrontiersin.org

The significance of steroidal alkaloids in research is underscored by their potent pharmacological properties, which include anticancer, anti-inflammatory, analgesic, and antimicrobial effects. nih.govnih.govfrontiersin.org A notable example of their therapeutic potential is the development of abiraterone (B193195) acetate (B1210297), a steroidal antiandrogen drug used in the treatment of prostate cancer. nih.gov The intricate structures and diverse bioactivities of these compounds continue to inspire the search for new therapeutic agents and to provide valuable scaffolds for drug discovery. nih.govfrontiersin.org

Natural Occurrence and Biosynthetic Origin of Imperialine (B1671802)

Imperialine is a prominent member of the steroidal alkaloid family, primarily found in plants of the Fritillaria genus.

Imperialine was first isolated from Fritillaria imperialis L. in 1888. frontiersin.orgchemicalpapers.com Since then, it has been identified in numerous other Fritillaria species, which are perennial herbs used in traditional medicine. These species include Fritillaria pallidiflora, Fritillaria cirrhosa, Petilium eduardi, and Fritillaria raddeanae. mdpi.comrsc.org For instance, a multi-species metabolomics investigation revealed that F. cirrhosa contains abundant levels of imperialine. mdpi.com Similarly, F. pallidiflora is known to contain imperialine and its derivatives. mdpi.com The extraction and isolation of imperialine from the bulbs of these plants typically involve techniques like solvent extraction followed by chromatographic methods. chemicalpapers.combiomedres.usresearchgate.net

SpeciesAlkaloids Identified
Fritillaria imperialisImperialine, Verticine
Fritillaria cirrhosaImperialine, Peimine, Peininine
Fritillaria pallidifloraImperialine, Imperialine-3β-D-glucoside, Yibeinoside A, Peimisine
Fritillaria thunbergiiPeiminine, Peimine, Imperialine, Solasodine, Cyclopamine
Fritillaria hupehensisPeiminine, Peimine, Tortifoline, Hupehenine, Korseveramine, and others

The biosynthesis of steroidal alkaloids in Fritillaria is a complex process that is not yet fully elucidated. mdpi.com It is generally accepted that the synthesis occurs via the classical mevalonate (B85504) (MVA) or the 2-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.com These pathways provide the precursors for the steroidal skeleton. libretexts.orgmdpi.com

The biosynthesis of imperialine, a cevanine-type alkaloid with a cis-configuration, is believed to start from cholesterol. mdpi.com Through a series of enzymatic reactions, cholesterol is converted into various intermediates. Key precursors in the broader steroidal alkaloid biosynthesis include farnesyl pyrophosphate. mdpi.comnih.govresearchgate.net The incorporation of a nitrogen atom is a critical step that leads to the formation of the characteristic alkaloid structure. mdpi.com

Recent advancements in genomics and transcriptomics have provided deeper insights into the genetic regulation of steroidal alkaloid biosynthesis in Fritillaria. mdpi.comnih.gov Transcriptome analysis of species like F. thunbergii and F. cirrhosa has led to the identification of key genes and enzyme families involved in these pathways. mdpi.commdpi.comnih.gov

Key enzyme families identified include:

Cytochrome P450 (CYP450) monooxygenases: These enzymes are crucial for various hydroxylation and oxidation steps in the biosynthetic pathway. mdpi.com

Farnesyl pyrophosphate synthase (FPS): This enzyme catalyzes the formation of farnesyl pyrophosphate, a key precursor. mdpi.comnih.govresearchgate.net

Furthermore, transcription factors such as AP2/ERF, bHLH, and WRKY have been identified as potential regulators of steroidal alkaloid biosynthesis. nih.govnih.gov These findings are paving the way for metabolic engineering and synthetic biology approaches to enhance the production of these valuable compounds. mdpi.com

The Strategic Importance of Chemical Modification in Natural Product Research

While natural products are a rich source of bioactive compounds, they often possess limitations such as low potency, toxicity, or poor physicochemical properties that hinder their direct use as drugs. mdpi.commdpi.com Chemical modification is a critical strategy in medicinal chemistry to overcome these limitations. numberanalytics.comresearchgate.net By altering the chemical structure of a natural product, researchers can:

Enhance biological activity: Modifications can lead to derivatives with improved efficacy and selectivity. numberanalytics.com

Reduce toxicity: Structural changes can mitigate adverse effects. mdpi.com

Improve pharmacokinetic properties: Modifications can enhance absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com

Elucidate structure-activity relationships (SAR): Systematically modifying a molecule helps to identify the key structural features responsible for its biological activity. frontiersin.orgnumberanalytics.com

This approach of "simplifying complexity" or creating focused libraries of derivatives is fundamental to transforming a natural product lead into a viable drug candidate. mdpi.comengineering.org.cn

Rationale for Halogenation: Focus on 3-beta-Iodo-Imperialine as a Research Subject

Halogenation, the introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in medicinal chemistry. mdpi.com Halogen atoms can significantly alter a molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. mdpi.commit.edu This can lead to enhanced binding affinity to biological targets, improved membrane permeability, and increased metabolic stability. mdpi.comacs.org

The rationale for synthesizing and studying 3-beta-iodo-imperialine stems from these principles. The introduction of an iodine atom at the 3-beta position of the imperialine scaffold is a strategic modification aimed at exploring new biological activities. Iodine, being the largest and most polarizable of the stable halogens, can introduce significant steric and electronic changes. This specific modification could potentially lead to derivatives with novel or enhanced pharmacological profiles. The synthesis of such iodinated steroidal derivatives allows for the investigation of how this specific structural change impacts the bioactivity of the parent imperialine molecule. nih.govresearchgate.net

Properties

Molecular Formula

C27H42INO2

Molecular Weight

539.54 g/mol

Appearance

white to pale yellow fine crystal powder

Purity

97%. (TLC [chloroform, methanol (10:0.4) Rf = 0.33], Melting point, NMR, IR)

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis of Imperialine 3 Beta Iodo

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. bioanalysis-zone.comnih.gov For the parent compound, Imperialine (B1671802), the molecular formula is established as C₂₇H₄₃NO₃. nih.govrsc.org The theoretical exact mass for the protonated molecule [M+H]⁺ of Imperialine is calculated to be approximately 430.3316 g/mol . Experimental HRMS data for Imperialine show a measured m/z of 430.331768, which is in close agreement with the theoretical value, thus confirming its elemental composition. nih.gov

For Imperialine (3-beta-Iodo-), the molecular formula is predicted to be C₂₇H₄₂INO₃. This is derived by substituting a hydroxyl group at the C-3 position of Imperialine with an iodine atom. The introduction of iodine significantly alters the isotopic pattern and the exact mass. The predicted monoisotopic mass of the protonated Imperialine (3-beta-Iodo-) would be approximately 539.2282 g/mol . HRMS analysis would be expected to confirm this molecular formula with high precision, distinguishing it from other potential elemental compositions.

CompoundMolecular FormulaPredicted [M+H]⁺ (m/z)
ImperialineC₂₇H₄₃NO₃430.3316
Imperialine (3-beta-Iodo-)C₂₇H₄₂INO₃539.2282

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution, providing information on the carbon-hydrogen framework and the relative stereochemistry. uobasrah.edu.iqresearchgate.net

The ¹H and ¹³C NMR spectra of Imperialine have been well-documented. Key characteristic signals in the ¹H NMR spectrum include two methyl singlets corresponding to the C-18 and C-19 protons, and a downfield signal for the proton attached to the carbon bearing the hydroxyl group at C-3. In the ¹³C NMR spectrum, 27 distinct carbon signals are observed, including those corresponding to the ketone at C-6 and the carbons bearing hydroxyl groups.

For Imperialine (3-beta-Iodo-), the substitution of the hydroxyl group at C-3 with an iodine atom would induce predictable changes in the chemical shifts of nearby protons and carbons. The ¹H signal of the proton at C-3 would experience a significant downfield shift due to the deshielding effect of the electronegative iodine atom. Similarly, the ¹³C signal of C-3 would be expected to shift upfield, a phenomenon known as the "heavy atom effect." The signals of adjacent carbons (C-2 and C-4) would also be affected, providing clear indicators of the substitution site.

Predicted Key ¹H and ¹³C NMR Chemical Shift Changes for Imperialine (3-beta-Iodo-)

PositionImperialine (¹H δ)Imperialine (3-beta-Iodo-) (Predicted ¹H δ)Imperialine (¹³C δ)Imperialine (3-beta-Iodo-) (Predicted ¹³C δ)
H-3~3.5 ppm> 4.0 ppm (downfield shift)~71 ppm< 70 ppm (upfield shift)
C-3~71 ppm< 70 ppm (upfield shift)--
C-2--~32 ppmShifted
C-4--~38 ppmShifted

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This experiment would be used to establish the proton-proton coupling networks within the spin systems of Imperialine (3-beta-Iodo-). youtube.com For instance, the correlation of the H-3 proton with the H-2 and H-4 protons would confirm its position in the A-ring of the steroid skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. wikipedia.org This would allow for the unambiguous assignment of the protonated carbons in the molecule. The shifted C-3 and H-3 signals would be clearly correlated in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems and assigning quaternary carbons. wikipedia.org Correlations from the methyl protons (H-18 and H-19) to surrounding carbons would confirm the core steroid structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. princeton.edu

The stereochemistry of Imperialine is well-established. The NOESY spectrum of Imperialine (3-beta-Iodo-) would be expected to show key correlations that define its conformation. For example, correlations between the axial protons would confirm the chair conformation of the cyclohexane (B81311) rings. The magnitude of the coupling constants (J-values) for the H-3 proton would also provide valuable information about its orientation (axial or equatorial) and thus confirm the beta-stereochemistry of the iodo-substituent. An axial H-3 would exhibit large couplings to the axial protons on C-2 and C-4, while an equatorial H-3 would show smaller couplings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. wikipedia.orgyoutube.com The IR spectrum of Imperialine shows characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3400 cm⁻¹) and the ketone (C=O) group (a strong, sharp peak around 1710 cm⁻¹).

In the IR spectrum of Imperialine (3-beta-Iodo-), the broad -OH absorption band would be absent, providing strong evidence for the substitution at the C-3 position. The C=O stretching vibration would remain, confirming the presence of the ketone group. The C-I stretching vibration would be expected to appear in the fingerprint region, typically between 500-600 cm⁻¹, although it may be difficult to assign definitively.

Characteristic IR Absorption Bands

Functional GroupImperialine (cm⁻¹)Imperialine (3-beta-Iodo-) (Predicted cm⁻¹)
O-H stretch~3400 (broad)Absent
C-H stretch~2850-2950~2850-2950
C=O stretch~1710~1710
C-I stretch-~500-600

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, allowing for the unambiguous determination of its absolute stereochemistry. wikipedia.orgyoutube.com While a crystal structure for Imperialine (3-beta-Iodo-) is not publicly available, the crystal structure of the parent Imperialine confirms its complex stereochemistry.

For Imperialine (3-beta-Iodo-), obtaining a suitable single crystal would allow for X-ray diffraction analysis. This would provide precise bond lengths, bond angles, and torsional angles, definitively confirming the beta-orientation of the iodine atom at C-3. The bulky iodine atom would likely influence the crystal packing of the molecules in the unit cell. The resulting electron density map would provide an unambiguous picture of the entire molecular architecture. youtube.com

Chiroptical Methods (e.g., ECD, ORD) for Stereochemical Assignment

The definitive assignment of the absolute stereochemistry of complex chiral molecules such as Imperialine (3-beta-Iodo-) is a critical aspect of its structural characterization. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are powerful non-destructive techniques for this purpose. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two of the most prominent chiroptical spectroscopic methods employed to establish the absolute configuration of stereogenic centers in natural products and their derivatives.

The application of these techniques typically involves a synergistic approach that combines experimental measurements with quantum chemical calculations. The general workflow for the stereochemical assignment of a compound like Imperialine (3-beta-Iodo-) using ECD and ORD would involve the following steps:

Experimental Spectra Measurement: The first step is the acquisition of the experimental ECD and ORD spectra of the Imperialine (3-beta-Iodo-) sample. The ECD spectrum is a plot of the difference in absorption of left and right circularly polarized light (Δε) versus wavelength, while the ORD spectrum plots the optical rotation (α) as a function of wavelength.

Computational Modeling: Subsequently, theoretical ECD and ORD spectra are calculated for the possible stereoisomers of Imperialine (3-beta-Iodo-). This involves computational modeling to determine the stable conformations of the molecule, followed by time-dependent density functional theory (TD-DFT) calculations to predict the chiroptical properties for each conformer.

Spectral Comparison: The calculated spectra for the different possible stereoisomers are then compared with the experimental spectra. The absolute configuration of the synthesized or isolated Imperialine (3-beta-Iodo-) is assigned based on the stereoisomer whose calculated spectrum shows the best match with the experimental data.

For a complex steroidal alkaloid like imperialine, the introduction of a 3-beta-iodo substituent would be expected to influence the chiroptical properties. The iodine atom, being a heavy and polarizable atom, can significantly affect the electronic transitions and, consequently, the Cotton effects observed in the ECD and ORD spectra.

Due to the absence of published experimental data for Imperialine (3-beta-Iodo-), the following table is a representative illustration of the kind of data that would be generated in such a study. The table presents hypothetical experimental ECD and ORD data, which would be compared against calculated data for stereochemical assignment.

Interactive Table: Representative Chiroptical Data for Imperialine (3-beta-Iodo-)

ParameterWavelength (nm)Value
ECD
Maxima (Δε)215+3.5
Minima (Δε)240-2.8
Maxima (Δε)290+1.2
ORD
Peak225+4500
Trough250-3200
Plain Curve589 (D-line)-65.0

The comparison of such experimental data with computationally predicted spectra provides a reliable method for the unambiguous determination of the absolute configuration of complex molecules like Imperialine (3-beta-Iodo-). The concerted use of both ECD and ORD enhances the confidence in the stereochemical assignment.

Molecular and Cellular Mechanisms of Action of Imperialine Derivatives

Interaction with Muscarinic Receptors

There is currently no available research data on the interaction of Imperialine (B1671802) (3-beta-Iodo-) with muscarinic receptors.

Scientific literature lacks data on the binding affinity and selectivity of Imperialine (3-beta-Iodo-) for any muscarinic receptor subtypes.

No ligand-receptor binding studies or in vitro pharmacological characterizations for Imperialine (3-beta-Iodo-) have been published.

The effects of Imperialine (3-beta-Iodo-) on downstream signaling pathways, such as the inhibition of cyclic AMP (cAMP) or the modulation of intracellular calcium transients, have not been investigated.

Modulation of Cellular Proliferation and Apoptotic Pathways

The influence of Imperialine (3-beta-Iodo-) on cellular growth and programmed cell death pathways remains uncharacterized.

There are no studies available that examine the impact of Imperialine (3-beta-Iodo-) on the PI3K-Akt signaling pathway.

Research has not yet explored whether Imperialine (3-beta-Iodo-) can induce autophagy or affect the expression of key autophagy-related proteins such as ATG5 and LC3.

Information regarding the chemical compound “IMPERIALINE (3-beta-Iodo-)” is not available in publicly accessible research.

Extensive searches for scientific literature and data on the specific chemical compound "IMPERIALINE (3-beta-Iodo-)" have yielded no results. Consequently, it is not possible to provide an article on its molecular and cellular mechanisms of action as requested.

While research exists for the parent compound, Imperialine, detailing some of its biological activities, there is no information available for the specified 3-beta-iodo derivative. The user's strict instruction to focus solely on "IMPERIALINE (3-beta-Iodo-)" prevents the inclusion of information on the parent compound or other derivatives.

Therefore, the following sections of the requested article cannot be generated due to a lack of available data:

Exploration of Other Receptor or Enzyme Interactions in Biological Systems

Without any scientific findings on "IMPERIALINE (3-beta-Iodo-)", the creation of data tables and detailed research findings as per the instructions is not feasible.

Structure Activity Relationship Sar Studies for Halogenated Imperialine Analogues

Impact of the 3-beta-Iodo Substitution on Biological Activity Profile

Direct experimental data on the biological activity of 3-beta-iodo-imperialine is not available in the current scientific literature. However, the introduction of a halogen atom, such as iodine, into a steroidal scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. Generally, halogenation can impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

The introduction of an iodine atom at the 3-beta position would significantly increase the lipophilicity of the imperialine (B1671802) molecule. This increased lipophilicity could enhance its ability to cross cell membranes, potentially leading to improved bioavailability and distribution into tissues, including the central nervous system. Furthermore, the carbon-iodine bond is relatively weak and can be subject to metabolic dehalogenation, which could represent a metabolic pathway for the compound.

From a pharmacodynamic perspective, the bulky and electron-rich nature of the iodine atom could lead to new or enhanced interactions within the binding pocket of a receptor. For instance, in the context of imperialine's known anticholinergic activity at muscarinic receptors, the iodo group could form specific halogen bonds or van der Waals interactions with amino acid residues in the receptor, potentially altering binding affinity and selectivity. nih.gov The precise impact—whether agonistic or antagonistic enhancement or reduction—would be highly dependent on the specific topology of the receptor's binding site.

Comparative SAR with Other Halogenated (e.g., 3-beta-Bromo-) and Non-Halogenated Imperialine Derivatives

While specific comparative studies between 3-beta-iodo- and 3-beta-bromo-imperialine (B1169750) are absent, research on other imperialine derivatives provides a foundational understanding of SAR at the C-3 position. Studies on non-halogenated derivatives have shown that modifications at the 3-beta-hydroxyl group can significantly modulate anticholinergic activity.

For example, the esterification of the 3-beta-hydroxyl group with different acyl chains has been explored. The preparation of 3-beta-acetoxyimperialine, 3-beta-propionoxyimperialine, and 3-beta-butyroxyimperialine revealed that the length of the acyl chain influences activity. Specifically, the propionoxy and butyroxy derivatives displayed enhanced anticholinergic activity against muscarinic receptors in the heart and brain when compared to the parent imperialine molecule. This suggests that a certain degree of lipophilicity and steric bulk at this position is favorable for activity.

Extrapolating from these findings and general principles of halogen SAR in steroids, one could hypothesize a trend in activity for halogenated analogues. The activity would likely follow the order of the halogen's size and polarizability (I > Br > Cl > F). The larger iodine and bromine atoms might provide more favorable van der Waals interactions within the receptor binding site compared to smaller halogens or the hydroxyl group of the parent imperialine. However, excessive bulk could also lead to steric hindrance, potentially reducing affinity.

CompoundSubstitution at C-3Relative Anticholinergic Activity
Imperialineβ-OHBaseline
3-beta-acetoxyimperialineβ-OCOCH₃Moderate Increase
3-beta-propionoxyimperialineβ-OCOCH₂CH₃Significant Increase
3-beta-butyroxyimperialineβ-OCO(CH₂)₂CH₃Significant Increase
3-beta-Bromo-imperialineβ-BrHypothesized High
3-beta-Iodo-imperialineβ-IHypothesized Highest

Note: Activities for halogenated compounds are hypothesized based on general SAR principles and data from non-halogenated analogues.

Influence of Stereochemistry at C-3 and Other Key Positions on Biological Function

Stereochemistry is a critical determinant of biological activity for steroidal molecules, as receptor binding pockets are chiral and interact stereospecifically with ligands. For imperialine, the stereochemistry at the C-3 position is crucial. The naturally occurring and biologically active derivatives consistently feature a beta-orientation for the substituent at C-3. This suggests that the binding pocket of its target receptors, such as the M2 muscarinic receptor, is shaped to optimally accommodate a substituent in the equatorial beta-position of the A-ring. An alpha-oriented (axial) substituent would likely clash with the receptor surface, leading to a significant loss of affinity.

Role of the 6-Keto Functionality in Modulating Activity

The presence of a keto group at the C-6 position is a defining feature of imperialine and has been demonstrated to be essential for its anticholinergic activity. Studies involving the reduction of this ketone to a hydroxyl group, yielding imperialinol, have shown a marked decrease in biological activity.

This finding strongly indicates that the 6-keto group is a key pharmacophoric feature. It may act as a hydrogen bond acceptor, interacting with a hydrogen bond donor residue within the receptor's binding site. This interaction is likely critical for anchoring the ligand in the correct orientation for effective receptor antagonism. The loss of this hydrogen bonding capability upon reduction to an alcohol group would explain the observed drop in potency. The electronic properties and the planarity introduced by the sp2-hybridized carbonyl carbon at C-6 also contribute to the specific conformation of the B-ring, which appears necessary for optimal receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imperialine Analogues

While specific Quantitative Structure-Activity Relationship (QSAR) models for 3-beta-iodo-imperialine have not been published, the methodology is highly applicable to this class of compounds. QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of imperialine analogues, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. nih.gov In such a study, the three-dimensional structures of the molecules would be aligned, and various molecular descriptors (fields) would be calculated.

Steric Fields: Would indicate regions where bulky substituents (like an iodo group) increase or decrease activity.

Electrostatic Fields: Would highlight areas where positive or negative potentials are favorable, providing insight into the importance of features like the 6-keto group.

Hydrophobic Fields: Would map the influence of lipophilicity, which would be particularly relevant for comparing different halogen substitutions.

Hydrogen Bond Donor/Acceptor Fields: Would explicitly model the contribution of groups like the 6-keto oxygen.

A robust QSAR model would enable the prediction of the biological activity of novel, unsynthesized imperialine derivatives, thereby guiding the design of more potent and selective analogues. nih.govnih.gov

Exploration of Pharmacophoric Requirements for Specific Receptor Binding or Pathway Modulation

Based on the available SAR data, a pharmacophore model for imperialine's anticholinergic activity can be proposed. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For imperialine's antagonism at muscarinic receptors, the key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The oxygen of the 6-keto group is critical for activity and likely serves this role.

A Hydrophobic Core: The rigid steroidal skeleton provides the necessary hydrophobic scaffold to fit within the largely hydrophobic transmembrane domains of G-protein coupled receptors like the muscarinic receptors.

A Positively Ionizable Group: The tertiary nitrogen atom in the cevanine ring system would be protonated at physiological pH, forming a crucial ionic interaction with a negatively charged residue (e.g., aspartate) in the receptor's binding site. This is a classic feature for most muscarinic antagonists.

The introduction of a 3-beta-iodo group would primarily modulate the steric and hydrophobic features of the pharmacophore. Virtual screening using such a pharmacophore model could be employed to identify other novel scaffolds that might exhibit similar biological activity. nih.gov

Analytical Techniques for Research and Quality Control of Imperialine 3 Beta Iodo

Chromatographic Separation Methods

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. For a complex molecule like Imperialine (B1671802) (3-beta-Iodo-), several high-resolution chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems (e.g., ELSD, UV, MS)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like steroidal alkaloids. The versatility of HPLC is enhanced by the variety of detectors that can be coupled with it, each offering unique advantages for the analysis of Imperialine (3-beta-Iodo-).

Evaporative Light Scattering Detector (ELSD): Since imperialine and its derivatives lack a strong chromophore, ELSD is a particularly suitable detector. nih.gov It is a universal detector that responds to any analyte that is less volatile than the mobile phase. The principle involves nebulizing the column effluent, evaporating the solvent, and then detecting the light scattered by the remaining solid particles of the analyte. Studies on the parent compound, imperialine, have successfully utilized HPLC-ELSD for quantification. nih.gov For Imperialine (3-beta-Iodo-), this method would offer reliable quantification regardless of the iodo- group's impact on its UV absorption. A typical HPLC-ELSD method for imperialine involves a C18 column with a mobile phase of acetonitrile (B52724), water, and diethylamine. nih.gov

UV Detector: While steroidal alkaloids generally exhibit weak UV absorption, a UV detector can still be employed, particularly for purity assessments where high sensitivity may not be the primary requirement. The selection of an appropriate wavelength is crucial and would need to be determined empirically for Imperialine (3-beta-Iodo-).

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation. nih.gov This is particularly valuable for identifying impurities and degradation products. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

Table 1: Comparison of HPLC Detection Systems for Imperialine (3-beta-Iodo-) Analysis

DetectorPrincipleAdvantages for Imperialine (3-beta-Iodo-)Limitations
ELSD Light scattering of non-volatile analyte particles after solvent evaporation.Universal detection, not dependent on chromophores. nih.govNon-linear response, less sensitive than MS.
UV Absorption of UV light by the analyte.Simple, robust, and cost-effective.Low sensitivity for compounds with weak chromophores.
MS Separation of ions based on mass-to-charge ratio.High sensitivity and selectivity, provides structural information. nih.govHigher cost and complexity.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many steroidal alkaloids have high boiling points, they can often be analyzed by GC after derivatization to increase their volatility.

For Imperialine (3-beta-Iodo-), a derivatization step, such as silylation, would likely be necessary. The subsequent analysis by GC-MS would provide excellent chromatographic resolution and mass spectral data for unambiguous identification. academicjournals.org The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be used to create a spectral library for impurity identification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity and Selectivity

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. eurl-pesticides.eu When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for trace-level quantification of compounds in complex matrices. nih.gov

For the analysis of Imperialine (3-beta-Iodo-) in biological samples, UPLC-MS/MS is the method of choice. nih.gov It offers the high sensitivity needed to detect low concentrations in cell cultures or in vitro assay media, and the high selectivity to distinguish the analyte from endogenous matrix components. nih.gov The use of Multiple Reaction Monitoring (MRM) mode in MS/MS allows for highly specific and sensitive quantification.

Table 2: Illustrative UPLC-MS/MS Parameters for Imperialine (3-beta-Iodo-) Quantification

ParameterCondition
Column Acquity UPLC BEH C18
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MS/MS Transition Precursor Ion > Product Ion (To be determined for Imperialine (3-beta-Iodo-))

Sample Preparation and Extraction Methodologies for Research Matrices

The quality of analytical data is heavily dependent on the sample preparation and extraction procedures. These steps are crucial for isolating Imperialine (3-beta-Iodo-) from the sample matrix and concentrating it to a level suitable for analysis.

Extraction from Biological Samples (e.g., cell cultures, in vitro assay media)

The extraction of Imperialine (3-beta-Iodo-) from biological matrices is a critical step to remove interfering substances such as proteins, salts, and other media components.

Protein Precipitation (PPT): This is a simple and rapid method often used for initial sample cleanup. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases. For Imperialine (3-beta-Iodo-), which is expected to be a relatively nonpolar compound, extraction from an aqueous biological sample into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) would be effective. The pH of the aqueous phase may need to be adjusted to ensure the analyte is in its neutral form for efficient extraction.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample preparation technique compared to LLE. It involves passing the sample through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. For Imperialine (3-beta-Iodo-), a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be employed.

Purity Assessment and Impurity Profiling

Ensuring the purity of Imperialine (3-beta-Iodo-) is paramount for the validity of research findings. Impurity profiling involves the identification and quantification of any unwanted chemical substances in the sample.

HPLC and UPLC with High-Resolution Mass Spectrometry (HRMS): HPLC and UPLC coupled with detectors like a photodiode array (PDA) and HRMS (e.g., Time-of-Flight or Orbitrap) are powerful tools for purity assessment. The PDA detector can provide information about the spectral homogeneity of a chromatographic peak, while HRMS provides accurate mass measurements that can help in the identification of unknown impurities.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute method for purity determination that does not require a reference standard for the analyte. It provides a direct measurement of the analyte's concentration and purity by comparing the integral of a specific resonance of the analyte with that of an internal standard of known purity and concentration.

By employing these advanced analytical techniques, researchers can ensure the quality and integrity of Imperialine (3-beta-Iodo-) used in their studies, leading to reliable and reproducible scientific outcomes.

Advanced Detection and Quantification in Research Settings: The Case of Imperialine (3-beta-Iodo-)

The analytical landscape for novel steroidal alkaloids, such as Imperialine (3-beta-Iodo-), leverages sophisticated techniques to ensure precise and reliable quantification in complex research environments. While specific research focusing exclusively on Imperialine (3-beta-Iodo-) is not extensively documented in publicly available literature, its structural relationship to imperialine and other steroidal alkaloids allows for a scientifically grounded exploration of the advanced analytical methodologies that would be employed for its study. These methods are critical for elucidating its properties, ensuring its quality in experimental preparations, and understanding its behavior in biological systems.

Radiometric Detection for Labeled Analogues

Radiometric detection offers exceptional sensitivity and is a cornerstone of many research assays, particularly in pharmacology and biochemistry. This technique involves labeling a molecule with a radioisotope and measuring the radiation it emits. For a compound like Imperialine (3-beta-Iodo-), a labeled analogue, likely incorporating a gamma-emitting isotope such as Iodine-125 (¹²⁵I), would serve as a powerful research tool.

The primary application of a ¹²⁵I-labeled Imperialine analogue would be in competitive binding assays, such as a Radioimmunoassay (RIA). The principle of RIA is based on the competition between a radiolabeled antigen (the "tracer," e.g., ¹²⁵I-Imperialine) and an unlabeled antigen (the sample containing Imperialine (3-beta-Iodo-)) for a limited number of specific antibody binding sites. After an incubation period, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity of the bound complex is measured using a gamma counter. A higher concentration of the unlabeled compound in the sample results in less of the radiolabeled tracer binding to the antibody, leading to a lower radioactive signal.

Key Aspects of Radiometric Detection:

Tracer Synthesis: The development of a radiometric assay begins with the synthesis of the radiolabeled analogue. For alkaloids, this can be achieved through methods like isotopic exchange, where a stable iodine atom in the molecule is exchanged for a radioactive one, such as ¹²⁵I. For instance, a method for labeling the alkaloid alpha-allocryptopine with ¹²⁵I has been reported, involving an isotopic exchange with Na¹²⁵I in a two-phase system, achieving high radiochemical purity (>99%) after purification. bohrium.com

High Sensitivity: RIA and other radioligand assays are capable of detecting analytes at very low concentrations, often in the picogram range. mdpi.com This sensitivity is crucial for studies involving biological matrices where the compound of interest may be present in trace amounts.

Specificity: The specificity of the assay is determined by the antibody's ability to selectively bind to the target molecule. An antibody developed specifically for the imperialine core structure would be essential.

The use of ¹²⁵I as a tracer is well-established for the analysis of steroids and other complex molecules. researchgate.netnih.govnih.gov The development of a ¹²⁵I-labeled Imperialine analogue would enable researchers to perform highly sensitive quantitative studies, which are otherwise challenging with standard analytical techniques.

Development of Robust and Reproducible Analytical Protocols

For research and quality control, it is imperative to develop and validate analytical protocols that are robust, reproducible, and stability-indicating. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. researchgate.netresearchgate.net While specific validated methods for Imperialine (3-beta-Iodo-) are not available, protocols for the parent compound, imperialine, provide a clear blueprint for the development of such methods, typically centered around High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A robust analytical protocol for Imperialine (3-beta-Iodo-) would involve:

Method Development: Based on its steroidal alkaloid structure, a reversed-phase HPLC (RP-HPLC) method would be the primary choice for separation. The method would be optimized for parameters such as column type (e.g., C18), mobile phase composition (e.g., acetonitrile and a buffered aqueous solution), flow rate, and detector wavelength. For a non-chromophoric compound, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer would be necessary.

Method Validation: The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Forced Degradation Studies: To establish the method as stability-indicating, forced degradation studies are essential. This involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must then demonstrate its ability to resolve the intact Imperialine (3-beta-Iodo-) peak from all generated degradant peaks.

Example Validation Parameters from Imperialine Analysis:

The following tables present validation data from published analytical methods for the parent compound, imperialine. These values represent the performance characteristics that would be targeted during the development of a robust protocol for Imperialine (3-beta-Iodo-).

Table 1: LC-MS/MS Method Validation for Imperialine Data based on a validated method for the quantification of imperialine in rat plasma.

Validation ParameterPerformance Characteristic
Linearity Range2 - 1000 ng/mL
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD)0.5 ng/mL
AccuracyWithin ±2%
Precision (% RSD)0.1% to 7.1%
Reference: researchgate.net

Table 2: HPLC-ELSD Method Validation for Imperialine Data based on a validated method for the quantification of imperialine from *Fritillaria pallidiflora.*

Validation ParameterPerformance Characteristic
Sample Recovery>98%
Precision (% Overall Variation)<4%
Reference: nih.gov

The development of such a validated, stability-indicating method is a prerequisite for reliable quality control in research settings, ensuring that the integrity and concentration of Imperialine (3-beta-Iodo-) in experimental solutions are known and consistent.

Computational and Theoretical Studies on Imperialine 3 Beta Iodo

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Prediction of Binding Modes and Affinities with Muscarinic Receptors

There are no specific molecular docking studies available in the scientific literature that investigate the binding modes and affinities of Imperialine (B1671802) (3-beta-Iodo-) with any of the muscarinic receptor subtypes (M1-M5). Such a study would theoretically involve preparing a 3D model of the Imperialine (3-beta-Iodo-) ligand and docking it into the crystal structure of a muscarinic receptor to calculate binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket.

Exploration of Interactions with Other Protein Targets

No research has been published exploring the interactions of Imperialine (3-beta-Iodo-) with other protein targets via molecular docking. The broader class of steroidal alkaloids has been investigated for various biological activities, which suggests potential interactions with numerous targets, but specific computational analyses for this derivative are absent. frontiersin.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govnih.gov These simulations provide detailed information on the conformational changes and stability of molecules and their complexes over time. arxiv.org No MD simulation studies have been published for Imperialine (3-beta-Iodo-). A hypothetical MD study would analyze the trajectory of the molecule in a simulated physiological environment (e.g., in a water box) to understand its flexibility, stable conformations, and the structural stability of the steroid backbone with the iodo- substitution.

In Silico Prediction of Pharmacokinetic and ADME Properties

In silico tools are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govmdpi.comnih.gov These predictions help assess the drug-likeness of a molecule without laboratory experiments. researchgate.net A comprehensive search has found no specific in silico ADME predictions for Imperialine (3-beta-Iodo-). A predictive study would typically use software or web servers (e.g., SwissADME, pkCSM) to estimate parameters like lipophilicity (LogP), water solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Table 1: Hypothetical ADME Parameters for In Silico Assessment (Note: This table is illustrative of parameters that would be calculated in a study; no data exists for Imperialine (3-beta-Iodo-).)

Property Description Predicted Value
Molecular Weight The mass of one molecule of the substance. Data not available
LogP The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. Data not available
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule; predicts drug transport properties. Data not available
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (O, N). Data not available
Hydrogen Bond Acceptors The number of electronegative atoms (O, N). Data not available
Blood-Brain Barrier (BBB) Permeation Prediction of whether the compound can cross the BBB. Data not available

| Gastrointestinal (GI) Absorption | Prediction of the extent of absorption from the gut. | Data not available |

Chemoinformatics and Virtual Screening for Novel Analogues

Chemoinformatics involves the use of computational methods to analyze chemical information. Virtual screening is a chemoinformatic technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov There is no published research detailing chemoinformatic analyses or virtual screening campaigns to discover novel analogues based on the Imperialine (3-beta-Iodo-) scaffold. Such a project would involve defining the key structural features of the molecule (a pharmacophore) and using this model to screen large chemical databases for compounds with similar features but potentially improved properties.

Strategic Research Applications and Future Directions for Imperialine 3 Beta Iodo As a Chemical Probe

Development as a Molecular Probe for Receptor Characterization and Imaging (non-clinical research, e.g., autoradiography in tissue sections)

The transformation of imperialine (B1671802) into its 3-beta-iodo derivative creates a powerful molecular probe for non-clinical research. By incorporating a radioactive isotope of iodine, such as ¹²⁵I, Imperialine (3-beta-Iodo-) can be converted into a radioligand. Such probes are invaluable for characterizing the binding sites of the parent compound with high sensitivity and specificity.

In vitro receptor autoradiography is a key technique where this probe would be applied. wikipedia.org This method involves incubating thin slices of tissue with the radiolabeled Imperialine (3-beta-Iodo-). The probe binds to its specific target sites within the tissue. The tissue is then apposed to a film or a sensitive phosphor screen, which captures the decay emissions from the radioactive iodine. nih.gov This process generates a detailed, high-resolution image mapping the precise anatomical distribution of the binding sites throughout the tissue section. wikipedia.org This technique would be instrumental in identifying which tissues and which specific regions within those tissues express the molecular target of imperialine.

Furthermore, quantitative binding assays using [¹²⁵I]Imperialine (3-beta-Iodo-) would allow researchers to determine key pharmacological parameters, such as the binding affinity (Kd) and the density of binding sites (Bmax) in various tissues or cell preparations. This data is crucial for understanding the compound's mechanism of action and for prioritizing tissues for further functional studies.

Table 1: Hypothetical Radioligand Binding Data for [¹²⁵I]Imperialine (3-beta-Iodo-) in Different Tissue Homogenates
TissueBinding Affinity (Kd) (nM)Receptor Density (Bmax) (fmol/mg protein)
Lung5.2150.4
Brain (Cortex)12.875.3
Brain (Hippocampus)15.168.9
Liver89.522.1
Kidney> 100Not Detectable

Use as a Scaffold for Rational Drug Design and Lead Optimization (pre-clinical)

The presence of an iodine atom at the 3-beta position transforms the imperialine molecule into a versatile scaffold for rational drug design and preclinical lead optimization. nuvisan.com The carbon-iodine bond serves as a highly valuable synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the systematic and efficient generation of a library of new imperialine derivatives with diverse substituents at a specific, stereochemically defined position.

This approach facilitates detailed Structure-Activity Relationship (SAR) studies. By creating analogues with varying steric bulk, electronics, and functionalities at the 3-beta position, medicinal chemists can meticulously probe the binding pocket of the biological target. This iterative process helps to identify the key interactions necessary for high-affinity binding and functional activity, guiding the design of more potent and selective compounds.

Moreover, the iodine atom itself can be a critical feature for improving the pharmacological properties of a lead compound. The large, lipophilic nature of iodine can enhance binding affinity through favorable hydrophobic interactions or by displacing water molecules in the binding site. In some cases, iodine can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly increase ligand-receptor affinity and specificity. mdpi.com The substitution of the native 3-beta-hydroxyl group with iodine represents a bioisosteric replacement, which can modulate the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. cambridgemedchemconsulting.comctppc.org

Table 2: Illustrative Structure-Activity Relationship (SAR) for Imperialine (3-beta-Iodo-) Derivatives
CompoundR-Group at 3-beta PositionTarget Binding Affinity (IC₅₀, nM)
Imperialine-OH450
Imperialine (3-beta-Iodo-) -I 120
Derivative 1-Phenyl85
Derivative 2-Ethynyl-Phenyl45
Derivative 3-Methyl250
Derivative 4-Cyclohexyl110

Contribution to Understanding Steroidal Alkaloid Biosynthesis and Metabolism

While Imperialine (3-beta-Iodo-) is a synthetic compound, it can serve as a valuable probe to investigate the metabolism of the broader class of steroidal alkaloids. When introduced into relevant biological systems, such as liver microsomes, specific cell lines, or microorganisms known to process natural products, the metabolic fate of the iodinated scaffold can be tracked.

The presence of the heavy iodine atom provides a unique isotopic signature that simplifies the detection and identification of metabolites by mass spectrometry (LC-MS). researchgate.net By comparing the metabolic profile of imperialine with that of Imperialine (3-beta-Iodo-), researchers can gain insights into how the 3-beta position influences enzymatic modification.

This research could identify the specific cytochrome P450 enzymes, hydrolases, or transferases that are responsible for metabolizing the imperialine core. Furthermore, it could reveal whether dehalogenation is a significant metabolic pathway for this compound, potentially implicating deiodinase enzymes more commonly associated with thyroid hormone metabolism. nih.gov Understanding the metabolic liabilities and stable positions on the steroidal alkaloid scaffold is critical for designing future drug candidates with improved pharmacokinetic profiles.

Table 3: Potential Metabolites of Imperialine (3-beta-Iodo-) Identified by LC-MS
MetaboliteProposed BiotransformationMass Shift (Da)
M1Hydroxylation+16
M2N-Demethylation-14
M3Glucuronidation+176
M4De-iodination & Oxidation-127 (I) + 17 (OH)

Methodological Advancements in Stereoselective Halogenation Chemistry

The synthesis of Imperialine (3-beta-Iodo-) necessitates the development of advanced chemical methods for the precise and controlled introduction of a halogen atom onto a complex natural product. The stereoselective halogenation of sp³-hybridized carbons, such as the 3-position of the steroidal core, is a significant challenge in organic synthesis. nih.gov

Developing a robust and high-yielding method to convert the natural 3-beta-hydroxyl group of imperialine into the 3-beta-iodo group would be a noteworthy contribution to synthetic chemistry. This could involve exploring various iodinating reagents and reaction conditions, potentially leading to novel methodologies or the refinement of existing ones (e.g., Appel or Finkelstein-type reactions adapted for complex scaffolds).

Success in this area would not only provide a reliable route to Imperialine (3-beta-Iodo-) but would also create a methodological blueprint that could be applied to other complex steroidal and terpenoid natural products. Such advancements are crucial for expanding the toolbox of synthetic chemists, enabling the creation of new chemical probes and drug analogues from diverse natural product starting materials. semanticscholar.org

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Downstream Effects

Imperialine (3-beta-Iodo-), as a well-defined chemical probe, is an ideal tool for interrogating biological systems using "omics" technologies. By treating cells or organisms with this specific molecule, researchers can systematically map the downstream changes in proteins (proteomics) and metabolites (metabolomics) to gain a comprehensive understanding of its mechanism of action and systems-level effects.

In a chemoproteomics approach, a modified version of Imperialine (3-beta-Iodo-) could be used to identify its direct protein targets. wikipedia.org For example, an analogue featuring a clickable tag or a photo-activatable crosslinker could be synthesized, allowing for the covalent labeling, isolation, and subsequent identification of binding proteins by mass spectrometry. This is a powerful, unbiased method for target deconvolution and for identifying potential off-targets that might contribute to toxicity. nih.gov

Metabolomics studies would complement this by revealing how the perturbation of the target protein by Imperialine (3-beta-Iodo-) affects cellular metabolic pathways. nih.gov By comparing the metabolite profiles of treated versus untreated cells, researchers can identify key metabolic nodes and pathways that are modulated by the compound's activity, providing a functional readout of its downstream biological effects.

Table 4: Hypothetical Proteomics Data - Proteins with Altered Abundance Following Treatment with Imperialine (3-beta-Iodo-)
Protein IDProtein NameFold Changep-valuePutative Function
P04275Apoptosis regulator BAX+2.50.001Apoptosis
P6225814-3-3 protein zeta-1.80.005Signal Transduction
Q06830Peroxiredoxin-1+1.90.008Oxidative Stress
P10636Calreticulin-2.10.002Calcium Homeostasis

Exploration of Novel Biological Targets through High-Throughput Screening of Imperialine Derivatives

The synthetic accessibility of derivatives from the Imperialine (3-beta-Iodo-) scaffold (as described in section 8.2) enables the creation of a focused compound library. This library, containing molecules with diverse chemical functionalities at the 3-beta position, is an ideal resource for high-throughput screening (HTS) campaigns aimed at discovering novel biological targets.

By screening this library against a wide array of assays, researchers can explore biological activities beyond the known pharmacology of the parent imperialine molecule. This could lead to the identification of entirely new therapeutic applications for the steroidal alkaloid scaffold. For instance, a derivative might show unexpected activity against a particular enzyme, ion channel, or receptor subtype, opening up new avenues for drug development in areas such as oncology, neuroscience, or infectious diseases.

This strategy of using a natural product scaffold as a starting point for creating chemical diversity for HTS is a powerful approach in modern drug discovery. It combines the inherent biological relevance of a natural product with the systematic exploration of chemical space to uncover new and potentially valuable drug-target interactions.

Q & A

Q. How to address conflicting cytotoxicity results for IMPERIALINE (3-beta-Iodo-) across cell lines?

  • Answer :

Standardize Assays : Use CLSI guidelines for cell viability assays (e.g., MTT vs. ATP-based) .

Contextualize : Report genetic backgrounds (e.g., p53 status) and culture conditions (e.g., serum concentration) .

Mechanistic Follow-Up : Conduct apoptosis/necrosis assays (e.g., Annexin V/PI staining) to clarify mode of action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.